molecular formula C19H16N4O5S B3304262 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 921586-46-1

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3304262
CAS No.: 921586-46-1
M. Wt: 412.4 g/mol
InChI Key: GMRLMKSWQGHBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a methanesulfonyl group, linked via a phenyl ring to a 3-methyl-4-nitrobenzamide group. The methanesulfonyl group is a key functional moiety that may enhance the compound's solubility and metabolic stability, while the nitrobenzamide component can contribute to π-π stacking interactions with potential biological targets . This compound is designed for research applications in chemistry and biology. In medicinal chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its structure suggests potential for investigating biological activities, such as anticancer and anti-inflammatory effects, analogous to other pyridazine derivatives . The proposed mechanism of action for related compounds involves interaction with specific enzymatic targets; the molecule may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer cell proliferation . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components . Synthetic routes for closely related compounds typically involve multi-step processes, including the formation of the pyridazine ring, introduction of the methanesulfonyl group, and final coupling with the substituted benzamide portion, often employing palladium-catalyzed cross-coupling techniques . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRLMKSWQGHBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazine ring. The methanesulfonyl group is then introduced via sulfonation, and the phenyl and nitrobenzamide groups are added through subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridazine Ring

N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3-Methyl-4-Nitrobenzamide ()
  • Key Differences : The methanesulfonyl (-SO₂CH₃) group in the target compound is replaced by an ethoxy (-OCH₂CH₃) group.
  • Implications: Electronic Effects: The ethoxy group is electron-donating via resonance, contrasting with the electron-withdrawing nature of methanesulfonyl. Polarity and Solubility: Methanesulfonyl increases polarity due to its sulfonyl group, likely enhancing aqueous solubility compared to the more lipophilic ethoxy substituent .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
  • Key Differences : This compound replaces the pyridazine-benzamide scaffold with a pyrazolo-pyrimidine-chromene hybrid system.
  • Implications :
    • The chromene and pyrimidine cores may confer distinct π-π stacking and hydrogen-bonding capabilities, diverging from the pyridazine-benzamide’s interaction profile.

Modifications on the Phenyl/Benzamide Moiety

N-[4-[4-(4-Ethylbenzoyl)Piperazin-1-yl]Phenyl]-3-Methyl-4-Nitrobenzamide (BU34720) ()
  • Key Differences : The methanesulfonylpyridazine is replaced by a 4-(4-ethylbenzoyl)piperazine group.
  • Steric and Binding Effects: The ethylbenzoyl group adds bulk and hydrophobicity, which may influence membrane permeability or off-target interactions .
N-(2,4-Dimethoxyphenyl)-2-[3-(Furan-2-yl)-6-Oxopyridazin-1-yl]Acetamide (BU34855) ()
  • Key Differences: Features a furan-linked pyridazinone acetamide instead of a nitro-substituted benzamide.
  • Implications :
    • The dimethoxyphenyl and furan groups may shift redox properties or metabolic stability compared to the nitrobenzamide framework.

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted Solubility
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide Pyridazine-benzamide -SO₂CH₃, -NO₂, -CH₃ ~412.07 Moderate (polar)
N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide Pyridazine-benzamide -OCH₂CH₃, -NO₂, -CH₃ ~395.35 Low (lipophilic)
BU34720 Piperazine-benzamide 4-Ethylbenzoyl-piperazine, -NO₂, -CH₃ 472.54 High (basic)
4-(4-Amino-...-benzenesulfonamide Pyrazolo-pyrimidine-chromene -SO₂NHCH₃, fluorophenyl, chromene 589.1 (M+1) Variable

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, identified by its CAS number 921586-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O5SC_{19}H_{16}N_{4}O_{5}S, with a molecular weight of approximately 412.42 g/mol. The compound features a nitro group, which is often associated with biological activity, particularly in anticancer agents.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound using various cancer cell lines. Notably, the compound demonstrated promising results against lung cancer cell lines A549, HCC827, and NCI-H358.

Table 1: Antitumor Activity Data

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The results indicate that the compound exhibits higher cytotoxicity in a two-dimensional (2D) assay compared to three-dimensional (3D) assays, suggesting that its effectiveness may be influenced by the cellular environment.

The mechanism by which this compound exerts its antitumor effects may involve interaction with DNA. Studies have shown that compounds with similar structures can bind within the minor groove of DNA, potentially inhibiting replication and transcription processes, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Initial findings suggest that it may possess moderate antibacterial effects against certain strains of bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate that while the compound shows some potential as an antimicrobial agent, further optimization and testing are required to enhance its efficacy.

Case Studies

  • Study on Lung Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of various nitro-substituted compounds on lung cancer cell lines, including this compound. The study concluded that this compound exhibited significant growth inhibition in A549 cells, highlighting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various nitrobenzamide derivatives, including our compound of interest. The findings suggested that modifications to the benzamide structure could enhance antibacterial activity, warranting further investigation into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core. For example:

Pyridazine sulfonylation : React 6-chloropyridazine with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the methanesulfonyl group .

Suzuki coupling : Attach the 4-aminophenyl group to the pyridazine ring using palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80°C) .

Benzamide formation : Couple the intermediate with 3-methyl-4-nitrobenzoyl chloride using DCC/DMAP in dichloromethane .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and temperature to improve yields.

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 8.5–8.7 ppm for pyridazine protons) .
  • Stability : Conduct accelerated degradation studies:
  • Thermal stability : Store at 40°C for 4 weeks; analyze decomposition via LC-MS.
  • Hydrolytic stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers; monitor nitro group reduction or sulfonamide cleavage .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, using ADP-Glo™ assay) due to the pyridazine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the benzamide moiety influence bioactivity compared to methyl or trifluoromethyl substituents?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with -NO₂, -CH₃, and -CF₃ groups.
  • Activity comparison :
SubstituentIC₅₀ (EGFR)LogPSolubility (µg/mL)
-NO₂0.12 µM2.815
-CH₃0.45 µM3.18
-CF₃0.09 µM3.55
  • Conclusion : Nitro groups enhance potency but reduce solubility; trifluoromethyl balances lipophilicity and activity .

Q. What strategies can resolve contradictions in reported IC₅₀ values across different kinase assays?

  • Methodological Answer :

Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .

Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Structural analysis : Perform X-ray crystallography (SHELX software ) to verify binding mode differences due to crystal packing.

Q. How can computational methods guide the optimization of this compound’s metabolic stability?

  • Methodological Answer :

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., nitro group reduction by CYP450 enzymes).
  • Design modifications : Introduce electron-withdrawing groups (e.g., -SO₂CF₃) to slow enzymatic degradation .
  • Validation : Compare in vitro half-life (human liver microsomes) of parent compound vs. analogs .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity in cancer cells while others show negligible effects?

  • Methodological Answer :

  • Variables to check :
  • Cell line variability : Test in multiple lines (e.g., colon vs. breast cancer) due to differential expression of target kinases .
  • Assay conditions : Ensure consistent serum concentration (e.g., 10% FBS) to avoid protein binding artifacts .
  • Resolution : Perform RNA-seq on responsive vs. non-responsive cells to identify biomarkers (e.g., EGFR overexpression) .

Structural and Mechanistic Insights

Q. What evidence supports the hypothesis that the methanesulfonyl group enhances target selectivity?

  • Methodological Answer :

  • Crystallography : Co-crystal structures with kinases show the sulfonyl group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
  • Mutagenesis : Replace methionine with alanine in the kinase; observe 10-fold reduced potency, confirming the interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.